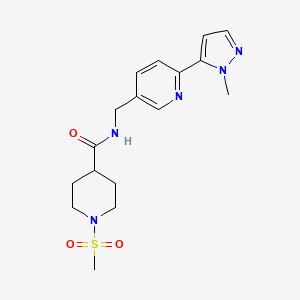

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.

BenchChem offers high-quality N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

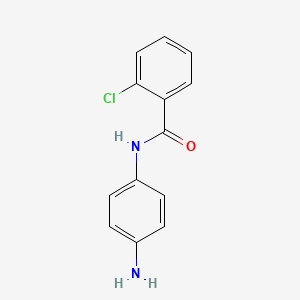

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, closely related to the chemical structure , has been investigated for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analyses, the study identified four distinct conformations of the antagonist and developed unified pharmacophore models for CB1 receptor ligands. This research provides insight into the steric binding interactions and the potential for antagonist or inverse agonist activity based on receptor interaction (Shim et al., 2002).

Structure-Activity Relationships

Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, using the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) as the lead compound. This research aimed to characterize the cannabinoid receptor binding sites and identify pharmacological probes with potential therapeutic applications for antagonizing the harmful side effects of cannabinoids (Lan et al., 1999).

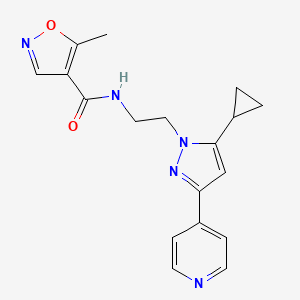

Glycine Transporter 1 Inhibition

The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This study underscores the importance of drug-likeness guidelines and highlights the compound's potential in modulating neurotransmitter activity (Yamamoto et al., 2016).

Luminescence and Binding Studies

Research on a novel aromatic carboxylic acid ligand and its Eu(III) and Tb(III) complexes revealed significant luminescence properties and thermal stability. The study also explored the ligand's binding interaction with bovine serum albumin (BSA), providing insights into potential medicinal applications (Tang, C. Tang, & C. Tang, 2011).

Heterocyclic Compound Synthesis

The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles was explored, contributing to the diversity of heterocyclic compounds available for further pharmaceutical and chemical research (Karthikeyan et al., 2014).

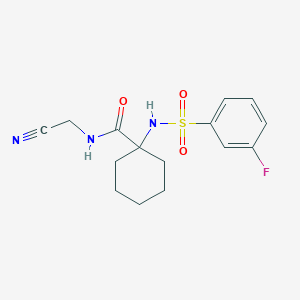

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase ATR . This kinase plays a crucial role in the DNA damage response mechanism and is essential for the maintenance of fragile site stability and efficient regulation of centrosome duplication .

Mode of Action

The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . It binds to the kinase, thereby preventing it from phosphorylating ‘Ser-139’ of histone variant H2AX at sites of DNA damage . This inhibition disrupts the DNA damage response mechanism.

Biochemical Pathways

The inhibition of ATR kinase affects the DNA damage response pathway . When ATR kinase is inhibited, it can no longer phosphorylate ‘Ser-139’ of histone variant H2AX at sites of DNA damage . This disruption can lead to instability at fragile sites and inefficient regulation of centrosome duplication .

Result of Action

The inhibition of ATR kinase by this compound disrupts the DNA damage response mechanism . This can lead to genomic instability, which may have implications in various cellular processes and disease states, including cancer .

properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-21-16(5-8-20-21)15-4-3-13(11-18-15)12-19-17(23)14-6-9-22(10-7-14)26(2,24)25/h3-5,8,11,14H,6-7,9-10,12H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGFUCLCHTWFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)

![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)

![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2356235.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2356243.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)